
4-Isopropylphenyl methyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by the presence of a carbonate ester functional group attached to a 4-isopropylphenyl group. It is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropylphenyl methyl carbonate typically involves the reaction of 4-isopropylphenol with methyl chloroformate in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of catalysts such as N-methylimidazole can also enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
4-Isopropylphenyl methyl carbonate undergoes various chemical reactions, including:
Transesterification: It can react with alcohols to form different carbonate esters.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and catalysts such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 4-Isopropylphenol and methanol.
Transesterification: Various carbonate esters depending on the alcohol used.
Oxidation: Corresponding carbonyl compounds.
Wissenschaftliche Forschungsanwendungen
4-Isopropylphenyl methyl carbonate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Isopropylphenyl methyl carbonate involves its interaction with various molecular targets. For example, in hydrolysis reactions, the compound interacts with water molecules, leading to the cleavage of the carbonate ester bond and formation of 4-isopropylphenol and methanol . In transesterification reactions, the compound reacts with alcohols to form new carbonate esters .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylene carbonate: A cyclic carbonate used in similar applications but with different reactivity due to its cyclic structure.
Propylene carbonate: Another cyclic carbonate with applications in organic synthesis and materials science.
4-Methylphenyl methyl carbonate: Similar structure but with a methyl group instead of an isopropyl group, leading to different reactivity and applications.
Uniqueness
4-Isopropylphenyl methyl carbonate is unique due to the presence of the isopropyl group, which influences its reactivity and interactions with other molecules. This makes it a valuable compound in specific chemical reactions and applications where other carbonates may not be as effective .
Eigenschaften
Molekularformel |
C11H14O3 |
---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
methyl (4-propan-2-ylphenyl) carbonate |
InChI |
InChI=1S/C11H14O3/c1-8(2)9-4-6-10(7-5-9)14-11(12)13-3/h4-8H,1-3H3 |
InChI-Schlüssel |
UOSHSOCAFAHKNH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)OC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.